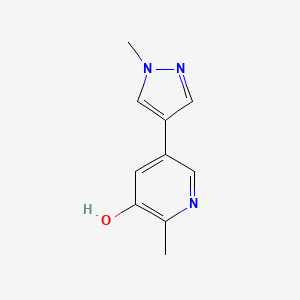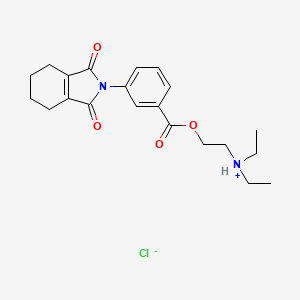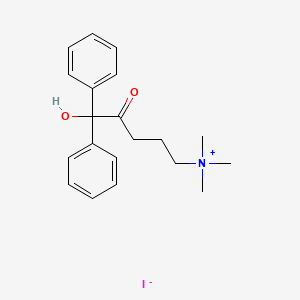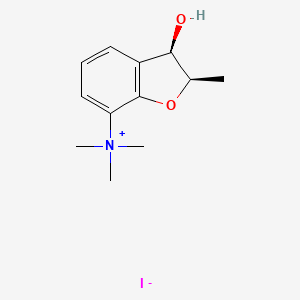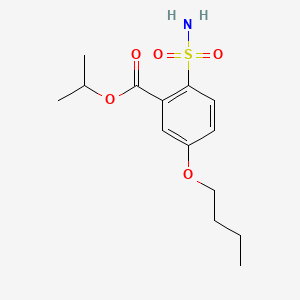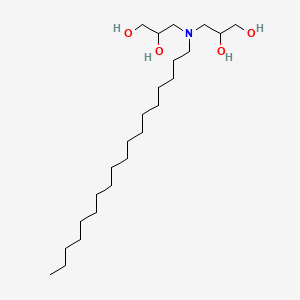
3,3'-(Octadecylimino)bispropane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(Octadecylimino)bispropane-1,2-diol is a chemical compound with the molecular formula C24H51NO4. It is known for its unique structure, which includes a long octadecyl chain attached to a bispropane-1,2-diol backbone. This compound is used in various scientific and industrial applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Octadecylimino)bispropane-1,2-diol typically involves the reaction of 3-chloro-1,2-propanediol with octadecylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: 3-chloro-1,2-propanediol and octadecylamine.
Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Procedure: The reactants are mixed and heated to reflux for several hours. The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Purification: The product is purified by recrystallization or column chromatography to obtain pure 3,3’-(Octadecylimino)bispropane-1,2-diol.
Industrial Production Methods
In industrial settings, the production of 3,3’-(Octadecylimino)bispropane-1,2-diol may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The purification process may include additional steps such as distillation and filtration to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(Octadecylimino)bispropane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as acyl chlorides or alkyl halides are used in the presence of a base like pyridine.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of esters or ethers depending on the reagents used.
Applications De Recherche Scientifique
3,3’-(Octadecylimino)bispropane-1,2-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of lipid membranes and as a component in liposome formulations.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its moisturizing properties.
Mécanisme D'action
The mechanism of action of 3,3’-(Octadecylimino)bispropane-1,2-diol is primarily related to its amphiphilic structure, which allows it to interact with both hydrophilic and hydrophobic environments. This property makes it effective in forming micelles and liposomes, which can encapsulate and deliver hydrophobic drugs. The compound’s long octadecyl chain can insert into lipid bilayers, altering membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-(Dodecylimino)bispropane-1,2-diol: Similar structure but with a shorter dodecyl chain.
3,3’-(Hexadecylimino)bispropane-1,2-diol: Similar structure with a hexadecyl chain.
Uniqueness
3,3’-(Octadecylimino)bispropane-1,2-diol is unique due to its long octadecyl chain, which provides enhanced hydrophobic interactions compared to shorter-chain analogs. This property makes it particularly effective in applications requiring strong amphiphilic behavior, such as in the formation of stable emulsions and liposomes.
Propriétés
Numéro CAS |
60659-43-0 |
|---|---|
Formule moléculaire |
C24H51NO4 |
Poids moléculaire |
417.7 g/mol |
Nom IUPAC |
3-[2,3-dihydroxypropyl(octadecyl)amino]propane-1,2-diol |
InChI |
InChI=1S/C24H51NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(19-23(28)21-26)20-24(29)22-27/h23-24,26-29H,2-22H2,1H3 |
Clé InChI |
QCOZKOLXTLBJRT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN(CC(CO)O)CC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


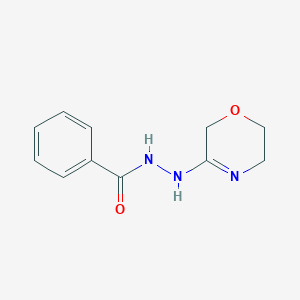
![disodium;2-[1-[2-(carboxylatomethoxy)ethyl]-2-heptyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide](/img/structure/B13758802.png)

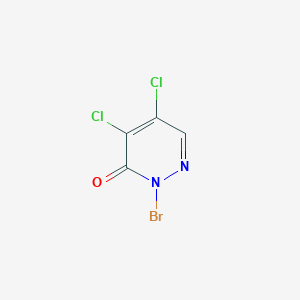
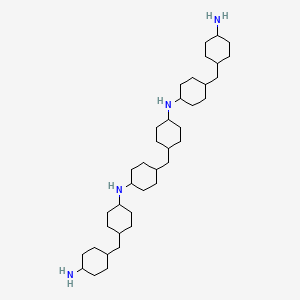
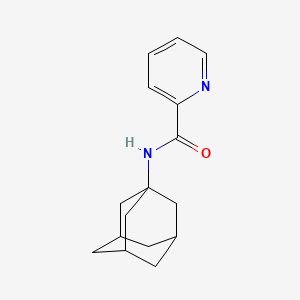
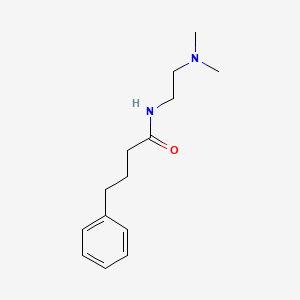
![2-amino-8-cyclopropylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13758821.png)
